N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepin ring system, which is known for its stability and reactivity.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-17(2)9-25-14-6-4-11(8-13(14)20-16(17)22)21-26(23,24)15-7-10(18)3-5-12(15)19/h3-8,21H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESVLOBNFPPFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide typically involves several steps:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Difluorobenzenesulfonamide Moiety : This step often involves nucleophilic substitution reactions where the sulfonamide group is introduced into the existing framework.
These reactions may require specific reagents and conditions to optimize yield and purity.
Medicinal Applications
Research indicates that compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities:
- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties.
Case Studies
- Antitumor Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another research article highlighted the effectiveness of related compounds in inhibiting bacterial growth in vitro. The study provided a detailed analysis of minimum inhibitory concentrations against various pathogens.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Uniqueness
What sets N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide apart from similar compounds is its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. The presence of difluorobenzenesulfonamide enhances its stability and potential efficacy in various applications.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure includes a benzo-fused oxazepine ring and a sulfonamide group that contribute to its biological activity. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.5 g/mol. The compound features several functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multiple steps including the formation of the oxazepine ring and subsequent modifications to introduce the sulfonamide and difluorobenzene moieties. The detailed synthetic pathway has been documented in various studies but remains proprietary in many cases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
These studies utilized standard methods such as the two-fold serial dilution technique to assess antibacterial efficacy against reference drugs like norfloxacin and chloramphenicol .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity against pathogens such as:
- Aspergillus niger
- Candida albicans
These findings suggest that this compound may serve as a potential candidate for developing new antifungal agents .
Although specific mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may inhibit critical enzymes involved in cell wall synthesis or disrupt cellular processes in target organisms. Further research is required to clarify these mechanisms.
Case Studies
- Case Study on Antibacterial Efficacy :
-
Case Study on Antifungal Properties :
- Another investigation focused on the antifungal properties of structurally similar compounds showed that modifications to the sulfonamide group significantly enhanced antifungal activity against Candida species.
Q & A
(Basic) What are the critical considerations in synthesizing this compound to ensure purity and yield?
Synthesis requires multi-step organic reactions under tightly controlled conditions. Key considerations include:
- Inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or moisture sensitivity of intermediates .
- Temperature control (e.g., cryogenic or reflux conditions) to minimize side reactions during cyclization or sulfonamide coupling .
- Solvent selection (e.g., dichloromethane or THF) to stabilize reactive intermediates and improve solubility .
- Purification methods such as column chromatography or recrystallization to isolate high-purity products .
Post-synthesis, structural validation via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm regiochemistry and functional group integrity .
(Basic) How is the compound characterized to confirm its structural and electronic properties?
Characterization involves a combination of spectroscopic and computational methods:
- NMR spectroscopy identifies proton environments and confirms substitution patterns, particularly for the difluorobenzenesulfonamide moiety .
- Infrared (IR) spectroscopy detects functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and oxazepine carbonyl (C=O ~1700 cm⁻¹) .
- X-ray crystallography resolves 3D conformation, critical for understanding steric effects of the 3,3-dimethyl group on the oxazepine ring .
- Density Functional Theory (DFT) calculations model electronic effects of fluorine substituents on aromatic rings, predicting reactivity and binding affinities .
(Advanced) How can researchers resolve contradictions in reaction yields during multi-step synthesis?
Yield discrepancies often arise from competing reaction pathways or intermediate instability. Mitigation strategies include:
- Kinetic analysis to identify rate-limiting steps (e.g., monitoring by HPLC or TLC) .
- Intermediate trapping using stabilizing agents (e.g., TEMPO for radical intermediates) .
- Solvent optimization (e.g., switching from polar aprotic to non-polar solvents) to suppress side reactions like hydrolysis .
- Catalyst screening (e.g., palladium or copper catalysts for coupling steps) to enhance regioselectivity .
Contradictions in reported yields (e.g., 40% vs. 65%) may stem from differences in purification techniques or scale-up inefficiencies .
(Advanced) What methodologies are used to investigate the compound’s interaction with biological targets?
Mechanistic studies employ:
- Enzyme kinetics assays (e.g., Michaelis-Menten analysis) to quantify inhibition constants (Ki) for sulfonamide-targeted enzymes like carbonic anhydrase .
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities with receptors .
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, leveraging the compound’s fluorine substituents for halogen bonding interactions .
- Cellular assays (e.g., fluorescence-based apoptosis assays) to evaluate anticancer activity, with IC50 values compared against structurally similar benzoxazepines .
(Advanced) How do fluorine substituents influence the compound’s reactivity and pharmacological profile?
The 2,5-difluorobenzenesulfonamide group impacts both chemical and biological behavior:
- Electronic effects : Fluorine’s electronegativity enhances sulfonamide acidity (pKa ~10–12), improving hydrogen-bonding capacity with target proteins .
- Metabolic stability : Fluorine reduces oxidative metabolism in vivo, prolonging half-life compared to non-fluorinated analogs .
- Solubility : Fluorine’s lipophilicity may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., PEG-400) .
Comparative studies with mono-fluoro or trifluoromethyl analogs reveal trade-offs between potency and pharmacokinetics .
(Advanced) What strategies optimize regioselectivity in derivatizing the oxazepine core?
Regioselective modification of the oxazepine ring requires:
- Protecting group strategies (e.g., Boc for amines) to direct sulfonamide coupling to the 7-position .
- Lewis acid catalysts (e.g., BF3·Et2O) to favor electrophilic substitution at electron-rich positions .
- Microwave-assisted synthesis to accelerate ring-closing steps while minimizing thermal degradation .
Controlled oxidation/reduction of the 4-oxo group can generate analogs for structure-activity relationship (SAR) studies .
(Advanced) How are computational tools applied to predict the compound’s physicochemical properties?
- LogP calculations (e.g., using ChemAxon) estimate partition coefficients, critical for assessing blood-brain barrier permeability .
- Molecular dynamics (MD) simulations model interactions with lipid bilayers, explaining membrane penetration differences vs. non-fluorinated derivatives .
- ADMET prediction software (e.g., SwissADME) forecasts bioavailability and toxicity profiles, guiding lead optimization .
(Basic) What analytical techniques are used to assess purity and stability under storage conditions?
- HPLC with UV/Vis detection quantifies impurities (>0.1%) and degradation products (e.g., hydrolyzed sulfonamide) .
- Differential Scanning Calorimetry (DSC) determines melting points and polymorph stability .
- Accelerated stability studies (40°C/75% RH for 6 months) evaluate shelf life, with degradation pathways identified via LC-MS .
(Advanced) How do steric effects from the 3,3-dimethyl group impact the compound’s conformational flexibility?
The geminal dimethyl group on the oxazepine ring:
- Restricts ring puckering, favoring a boat conformation that preorganizes the sulfonamide for target binding .
- Reduces rotational freedom, enhancing binding entropy in enzyme-inhibitor complexes .
- Comparative crystallography with 3-monosubstituted analogs shows diminished activity due to increased steric hindrance .
(Advanced) What experimental designs are recommended for SAR studies of this compound?
- Core modifications : Synthesize analogs with varying oxazepine substituents (e.g., 5-allyl vs. 5-ethyl) to probe steric tolerance .
- Sulfonamide replacements : Substitute with carboxamides or ureas to assess hydrogen-bonding requirements .
- Fluorine scanning : Prepare mono-fluoro derivatives (2-F, 5-F) to isolate electronic contributions .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
